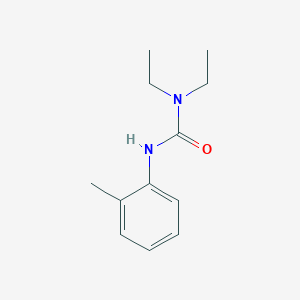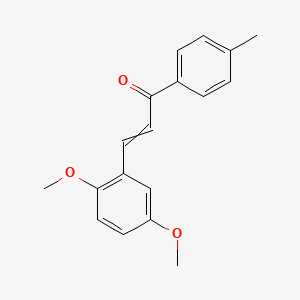
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one is a synthetic compound that belongs to the class of pyrazolines This compound is characterized by the presence of a chlorophenyl group, a methacrylamido group, and a pyrazolinone ring
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazolinone ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. Chlorobenzene can be used as a starting material, which undergoes nitration, reduction, and subsequent substitution reactions to yield the desired chlorophenyl derivative.
Attachment of the Methacrylamido Group: The final step involves the introduction of the methacrylamido group through amidation reactions. Methacrylic acid or its derivatives can be reacted with the intermediate chlorophenyl-pyrazolinone compound in the presence of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Polymerization: The methacrylamido group allows for polymerization reactions, which can be initiated using radical initiators like AIBN or benzoyl peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its polymerizable methacrylamido group.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group allows for binding to hydrophobic pockets in proteins, while the methacrylamido group can form covalent bonds with nucleophilic residues. This dual functionality enables the compound to modulate enzyme activity, inhibit protein-protein interactions, and disrupt cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-3-methacrylamido-2-pyrazolin-5-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound lacks the methacrylamido group, which limits its polymerization potential but may enhance its hydrophobic interactions.
1-(3-Chlorophenyl)-3-acrylamido-2-pyrazolin-5-one: The acrylamido group in this compound allows for similar polymerization reactions but may exhibit different reactivity and biological activity compared to the methacrylamido group.
1-(3-Chlorophenyl)-3-hydroxy-2-pyrazolin-5-one: The presence of a hydroxy group introduces additional hydrogen bonding interactions, which can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its combination of a chlorophenyl group, a methacrylamido group, and a pyrazolinone ring, which together confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66776-82-7 |
|---|---|
Formule moléculaire |
C13H12ClN3O2 |
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-8(2)13(19)15-11-7-12(18)17(16-11)10-5-3-4-9(14)6-10/h3-6H,1,7H2,2H3,(H,15,16,19) |
Clé InChI |
SHXCBZAXTHBNBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)





